Disodium heptaoxodiuranate, of uranium depleted in uranium-235

Descripción

Historical Context and Discovery

The historical development of disodium heptaoxodiuranate traces its origins to the pioneering work of Martin Heinrich Klaproth, who first isolated uranium compounds from pitchblende mineral in 1789. Klaproth's discovery marked the beginning of systematic uranium chemistry research, leading to the eventual development of various uranium compounds including the diuranate family. The compound gained particular prominence during the early industrial applications of uranium in glass and ceramic production, where it was valued for its ability to impart distinctive yellow and green colorations to glass matrices.

The Czech Republic played a crucial role in the early commercial production and application of uranium compounds, including sodium diuranate. From the 1830s until the 1940s, uranium was extensively used as a colorant in glass and ceramic glazes before the full understanding of radioactivity emerged. The Jáchymov region, historically known as Joachimsthal in Bohemia, became a significant source of uranium-bearing pitchblende that was extracted from Habsburg silver mines during the Middle Ages. This historical mining activity provided the raw materials that enabled the development of uranium glass production techniques and laid the foundation for understanding uranium compound chemistry.

The transition from historical applications to modern nuclear industry uses occurred during the mid-twentieth century as the nuclear fuel cycle became established. The development of uranium processing techniques for nuclear applications necessitated the production of intermediate compounds such as sodium diuranate, which became known in the industry by the designation "yellowcake" due to its characteristic appearance. This historical evolution demonstrates the compound's significance in bridging traditional materials science applications with contemporary nuclear technology.

Significance in Nuclear Chemistry and Materials Science

Disodium heptaoxodiuranate holds fundamental importance in nuclear chemistry as an intermediate compound in the uranium fuel cycle processing chain. The compound serves as a critical link between uranium ore processing and the production of enriched uranium products necessary for nuclear reactor fuel fabrication. In the classical uranium extraction procedure, the compound is precipitated from uranyl sulfate solutions through the addition of sodium hydroxide, representing a key purification and concentration step in uranium processing operations.

The significance of this compound extends beyond its role as a processing intermediate to encompass its contribution to fundamental understanding of uranium coordination chemistry and crystal structure relationships. Recent density functional perturbation theory studies have revealed complex polymorphic behavior in sodium diuranate, with alpha, beta, and gamma crystalline phases exhibiting distinct thermal stability characteristics. These findings contribute to broader understanding of actinide chemistry and provide essential data for optimizing industrial processing conditions.

From a materials science perspective, the compound demonstrates unique structural characteristics that influence its physical and chemical properties. The molecular weight of 634.03 grams per mole and density of 2.890 grams per cubic centimeter reflect the heavy metal content and compact crystalline structure. The compound's insolubility in water but solubility in dilute acids provides important processing considerations for industrial applications. These fundamental properties make the compound valuable for research into uranium compound behavior and for developing improved processing methodologies.

The compound's significance in depleted uranium applications relates to nuclear waste management and non-weapons nuclear technology applications. Depleted uranium, containing approximately 99.977% uranium-238, 0.2% uranium-235, and trace amounts of uranium-234, represents a byproduct of uranium enrichment processes. The formation of sodium diuranate compounds from depleted uranium provides pathways for managing this material and potentially developing beneficial applications in materials science and engineering.

Position in Uranium Compound Classification Systems

Disodium heptaoxodiuranate occupies a specific position within the broader classification system of uranate compounds, which represent ternary oxides involving uranium in various oxidation states. The compound belongs to the uranate(VI) family, indicating that uranium exists in the hexavalent oxidation state within the crystal structure. This classification distinguishes it from other uranium compounds containing uranium in tetravalent or pentavalent states, reflecting the specific chemical environment and bonding characteristics present in the compound.

Within the systematic classification of uranium compounds, sodium diuranate represents a member of the alkali metal uranate family, which includes related compounds such as lithium uranate, potassium uranate, and cesium uranate. Each of these compounds exhibits distinct structural characteristics and thermal behavior patterns that reflect the influence of the alkali metal cation on the overall crystal structure and stability. The sodium variant demonstrates intermediate properties between the lighter lithium compounds and heavier potassium and cesium analogs.

The compound's position in uranium processing flowcharts places it among the yellow cake family of uranium concentrates, which serve as intermediate products between ore processing and fuel fabrication. This classification encompasses various uranium compounds including ammonium diuranate, magnesium diuranate, and other precipitated uranium concentrates that exhibit similar processing characteristics and compositional requirements. The specific choice of sodium diuranate versus other yellow cake variants depends on processing conditions, impurity considerations, and downstream purification requirements.

Crystallographic classification systems recognize multiple polymorphic forms of sodium diuranate, including the alpha, beta, and gamma phases that exhibit distinct space group symmetries. The alpha phase crystallizes in the P2₁/a space group, while the beta phase adopts C2/m symmetry, and the gamma phase exhibits Rm symmetry. This polymorphic diversity places sodium diuranate among the more structurally complex uranium compounds and contributes to its significance in fundamental crystallographic research.

Nomenclature and Alternative Designations

The nomenclature surrounding disodium heptaoxodiuranate reflects both systematic chemical naming conventions and historical industrial terminology that has evolved over decades of uranium processing applications. The systematic chemical name "disodium heptaoxodiuranate" follows International Union of Pure and Applied Chemistry conventions by specifying the metal cation count, oxygen content, and uranium coordination environment. Alternative systematic designations include "sodium uranate(VI)" and "sodium uranium oxide" with the molecular formula Na₂U₂O₇.

Industrial and commercial nomenclature has developed parallel terminology that reflects practical processing considerations and historical usage patterns. The designation "sodium diuranate" represents the most commonly used industrial name, reflecting the presence of two uranium atoms in the molecular formula. This terminology has become standardized across uranium processing facilities and technical literature, providing clear identification for procurement and process control purposes.

The compound appears in chemical databases and regulatory documents under multiple Chemical Abstracts Service registry numbers, including 13721-34-1 and 13510-99-1, reflecting different hydration states and structural variants. European Community number 237-286-3 provides additional regulatory identification for international trade and safety documentation purposes. These multiple registration numbers necessitate careful attention to specific compound variants when referencing technical literature or procurement specifications.

Historical terminology includes designations such as "uranium yellow" and "uranium oxide yellow," which reflect the compound's distinctive coloration and its traditional applications in glass and ceramic production. These historical names persist in specialized applications and antique glass identification contexts, where the compound's characteristic fluorescence properties under ultraviolet illumination provide diagnostic identification criteria. The designation "yellow cake" encompasses sodium diuranate along with related uranium concentrate compounds, reflecting the characteristic appearance and processing role of these materials in the nuclear fuel cycle.

Specialized research literature employs additional nomenclature variants that reflect specific synthesis conditions or structural characterizations. Terms such as "sodium uranyl oxide hydroxide hydrate" appear in crystallographic studies that emphasize the detailed coordination environment and hydration characteristics of specific polymorphic forms. This specialized terminology requires careful interpretation within the context of specific research objectives and analytical methodologies employed in advanced materials characterization studies.

Propiedades

Número CAS |

13721-34-1 |

|---|---|

Fórmula molecular |

Na2O4U-6 |

Peso molecular |

348.006 g/mol |

Nombre IUPAC |

disodium;oxygen(2-);uranium |

InChI |

InChI=1S/2Na.4O.U/q2*+1;4*-2; |

Clave InChI |

FDCGBRVSSVXQAA-UHFFFAOYSA-N |

SMILES |

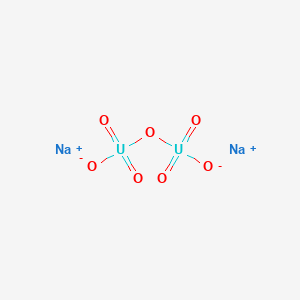

[O-][U](=O)(=O)O[U](=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[U] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium heptaoxodiuranate can be synthesized through various methods. One common method involves the reaction of uranium trioxide (UO3) with sodium hydroxide (NaOH) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion:

UO3+2NaOH→Na2U2O7+H2O

Another method involves the precipitation of disodium heptaoxodiuranate from a solution containing uranyl nitrate (UO2(NO3)2) and sodium hydroxide. The reaction conditions, such as pH and temperature, are carefully controlled to obtain the desired product .

Industrial Production Methods

In industrial settings, disodium heptaoxodiuranate is produced on a larger scale using similar synthetic routes. The process involves the dissolution of uranium compounds in acid, followed by neutralization with sodium hydroxide to precipitate the compound. The precipitate is then filtered, washed, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Disodium heptaoxodiuranate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Disodium heptaoxodiuranate can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction of disodium heptaoxodiuranate can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state uranium compounds, while reduction may produce lower oxidation state uranium compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Preparation

Disodium heptaoxodiuranate has the molecular formula and a molecular weight of approximately 348.006 g/mol. It is produced through the alkaline processing of uranium ores, where sodium carbonate is used to precipitate uranium from leach solutions. The compound can be obtained in crystalline form through controlled heating and crystallization processes .

Nuclear Fuel Cycle

Disodium heptaoxodiuranate plays a role in the nuclear fuel cycle as an intermediate product. It is involved in the extraction and purification processes of uranium from ores, contributing to the production of yellowcake, which is a precursor for enriched uranium fuel used in nuclear reactors .

Toxicology Studies

Research has highlighted the nephrotoxicity associated with uranium compounds, including disodium heptaoxodiuranate. Studies indicate that exposure can lead to significant kidney damage due to the accumulation of uranium in renal tissues. For example, a study demonstrated that chronic exposure to depleted uranium resulted in apoptosis and genotoxic effects on renal cells .

Military Applications

The high density and pyrophoric properties of disodium heptaoxodiuranate make it suitable for military applications, particularly in armor-piercing munitions. Depleted uranium munitions utilize its properties to penetrate armored targets effectively. This application raises environmental concerns regarding contamination and health risks associated with exposure to depleted uranium residues .

Radiation Shielding

Due to its high density (19.3 g/cm³), disodium heptaoxodiuranate is also used as a shielding material in various applications, including medical radiation facilities and storage containers for radioactive materials. Its effectiveness compared to traditional materials like lead makes it a preferred choice for specific shielding applications .

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted on military ranges where depleted uranium munitions were used assessed the long-term environmental impact of disodium heptaoxodiuranate residues. The findings indicated significant soil contamination and highlighted the need for remediation strategies to mitigate health risks associated with exposure to uranium compounds .

Case Study 2: Toxicological Research

In a controlled laboratory setting, researchers exposed rat kidney cells to varying concentrations of sodium diuranate to evaluate its toxic effects. The study found that even low concentrations induced cellular stress responses, leading to apoptosis and potential carcinogenic effects over prolonged exposure periods .

Mecanismo De Acción

The mechanism of action of disodium heptaoxodiuranate involves its interaction with molecular targets and pathways in various applications. In radiobiology, for example, its radioactive properties allow it to interact with biological tissues, causing ionization and radiation damage. In industrial applications, its chemical reactivity is harnessed for the synthesis of other compounds .

Comparación Con Compuestos Similares

Table 1: Key Properties of Disodium Heptaoxodiuranate (DU) and Comparable Compounds

Chemical and Structural Similarities

- Sodium diuranate (Natural U) : Shares the same chemical formula (Na₂U₂O₇) as the DU variant but uses natural uranium (0.72% U-235). Both compounds exhibit low solubility and stability, making them suitable for long-term storage or industrial applications .

- Ammonium diuranate : While structurally distinct ((NH₄)₂U₂O₇), it serves a similar role in nuclear fuel cycles. Its moderate solubility allows controlled precipitation in fuel pellet production, a process analogous to DU oxide utilization .

Radiological Differences

- Specific Activity : DU-based compounds exhibit ~50% lower radioactivity than natural uranium analogs due to reduced U-234 and U-235 content. For example, natural sodium diuranate has a specific activity of 6.77×10⁻⁷ Ci/g, whereas the DU variant measures 3.6×10⁻⁷ Ci/g .

- Toxicity Profile : DU compounds retain the chemical toxicity of natural uranium (e.g., nephrotoxicity) but pose diminished radiological risks. In contrast, enriched uranium compounds (e.g., uranyl nitrate with >0.72% U-235) are both chemically toxic and highly radioactive .

Research Findings and Implications

- Environmental Behavior : DU oxides like Na₂U₂O₇ are less environmentally mobile than soluble species (e.g., uranyl nitrate) but persist in soils due to low solubility. Long-term studies indicate minimal radiological impact but recommend monitoring for chemical leaching .

- Health Risks : While DU’s radiological risk is low, chronic exposure to dust or aerosols can cause renal damage. Occupational safety guidelines for DU compounds mirror those for natural uranium, emphasizing respiratory protection .

Actividad Biológica

Disodium heptaoxodiuranate, also known as Na2U2O7·H2O, is a compound of uranium that has garnered attention due to its biological activity, particularly in the context of health and environmental safety. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for human health.

Disodium heptaoxodiuranate is a hydrated salt of uranyl oxide, with the following properties:

- Molecular Formula : Na2O7U

- Molecular Weight : 634.03 g/mol

- CAS Number : 13721-34-1

This compound is part of a broader category of uranium compounds that are used in various industrial applications, including nuclear energy production and military uses.

Radioactivity and Toxicity

Disodium heptaoxodiuranate is derived from depleted uranium (DU), which primarily consists of uranium-238 (U-238) with significantly reduced levels of uranium-235 (U-235). The isotopic composition typically includes approximately 99.75% U-238 and 0.25% U-235. The radioactivity associated with DU is lower than that of natural uranium, but it still poses health risks due to its alpha-emitting properties.

The biological activity of this compound can be attributed to several mechanisms:

- Alpha Particle Emission : Although alpha particles have low penetrating power, they can cause significant cellular damage when deposited in tissues. This localized energy release can lead to oxidative stress and DNA damage within cells .

- Reactive Oxygen Species (ROS) Generation : Studies indicate that exposure to DU compounds can disrupt mitochondrial function, leading to increased ROS production. These reactive species are implicated in various pathological processes, including apoptosis (programmed cell death) and inflammation .

- Inflammatory Response : Research has shown that DU exposure can trigger inflammatory pathways, resulting in the activation of immune responses and cytokine production. For example, macrophage exposure to DU has been linked to increased secretion of tumor necrosis factor-alpha (TNF-α) and activation of mitogen-activated protein kinases (MAPK) pathways .

In Vivo Studies

- Hepatotoxicity in Rodents : Animal studies have demonstrated that chronic exposure to DU leads to liver damage characterized by elevated levels of liver enzymes (alanine aminotransferase and aspartate aminotransferase) and histopathological changes in liver tissue. These effects are associated with oxidative stress markers such as lipid peroxidation and glutathione depletion .

- Immune System Suppression : A study on human lymphocytes revealed that exposure to U(VI), a form related to disodium heptaoxodiuranate, induced cell death and oxidative stress, indicating potential immunotoxic effects that could impair the body's defense mechanisms against infections .

In Vitro Studies

- Macrophage Activation : In vitro experiments have shown that DU can activate macrophages, leading to increased production of inflammatory cytokines. This response may contribute to chronic inflammation observed in exposed populations .

- Mitochondrial Dysfunction : Research indicates that DU exposure inhibits mitochondrial complex II activity, resulting in increased ROS production and subsequent oxidative damage within cells. This mitochondrial impairment is critical for understanding the cytotoxic effects associated with DU exposure .

Data Summary

The following table summarizes key findings related to the isotopic composition and biological activity of depleted uranium compared to natural uranium:

| Nuclide | Half-life (years) | Natural Uranium (%) | Depleted Uranium (%) | Activity [kBq/g] |

|---|---|---|---|---|

| U-238 | 4.47 × 10^9 | 99.27 | 99.75 | 12.4 |

| U-235 | 7.04 × 10^8 | 0.72 | 0.25 | 2.26 |

| U-234 | 2.45 × 10^5 | 0.005 | 0.005 | 0.16 |

| Total Activity | 14.8 |

Q & A

Q. What are the primary methods for synthesizing disodium heptaoxodiuranate from depleted uranium (DU)?

- Methodological Answer : Depleted uranium hexafluoride (DUF6) is the starting material, produced via gaseous diffusion enrichment (). Conversion to disodium heptaoxodiuranate involves hydrolysis of DUF6 to form uranium oxides, followed by reaction with sodium compounds under controlled pH and temperature. For example, DUF6 is reacted with aqueous sodium hydroxide to precipitate sodium uranates, which are then calcined (). Key parameters include avoiding excess fluoride residues (critical for purity) and ensuring isotopic consistency (U-235 <0.4%) via mass spectrometry ().

Q. How do the chemical properties of DU-based compounds compare to natural uranium compounds?

- Methodological Answer : DU and natural uranium share identical chemical behavior ( ). For disodium heptaoxodiuranate, solubility in aqueous systems depends on pH and oxidation state (U(VI) vs. U(IV)). In acidic conditions, U(VI) forms soluble uranyl ions (UO₂²⁺), while alkaline conditions precipitate sodium diuranate (Na₂U₂O₇) (). Researchers must confirm isotopic composition via gamma spectroscopy to distinguish DU (U-235 <0.72%) from natural uranium ().

Q. What analytical techniques are critical for characterizing DU-containing compounds?

- Methodological Answer :

- Isotopic Analysis : Mass spectrometry (ICP-MS) quantifies U-235/U-238 ratios (target: 0.2–0.4% U-235) ().

- Structural Characterization : X-ray diffraction (XRD) identifies crystalline phases (e.g., Na₂U₂O₇) ().

- Radiological Assessment : Gamma spectroscopy measures specific activity (DU: ~3.6×10⁻⁷ Ci/g vs. natural U: ~6.77×10⁻⁷ Ci/g) ().

Advanced Research Questions

Q. How can researchers reconcile discrepancies in DU toxicity data between in vitro and in vivo studies?

- Methodological Answer : DU’s dual chemical and radiological toxicity complicates risk assessment ( ). In vitro studies often focus on soluble uranyl ions (UO₂²⁺), which show nephrotoxicity at low concentrations (). In vivo models must account for particle solubility, biodistribution, and long-term retention (e.g., DU oxide particulates in lungs). A tiered approach is recommended:

Physicochemical Profiling : Solubility assays under simulated biological conditions ().

Dose-Response Calibration : Compare DU’s radiological dose (α-particle emission from U-238 decay chain) to chemical toxicity thresholds ().

Longitudinal Studies : Track uranium excretion kinetics and organ accumulation in animal models ().

Q. What experimental designs are optimal for studying DU’s environmental mobility in soil-water systems?

- Methodological Answer :

- Column Leaching Experiments : Simulate rainwater percolation through DU-contaminated soil. Monitor pH, redox potential, and ligand presence (e.g., carbonates enhance U(VI) solubility) ().

- Speciation Analysis : Use synchrotron-based X-ray absorption spectroscopy (XAS) to identify U(IV)/U(VI) ratios in solid phases ().

- Isotopic Tracers : Introduce DU-spiked solutions to distinguish anthropogenic uranium from natural background ().

Q. How do isotopic variations in DU (e.g., residual U-234) affect its radiological impact in long-term studies?

- Methodological Answer : DU contains trace U-234 (t₁/₂ = 245,500 years), contributing to α-particle emissions (). Researchers should:

Quantify U-234/U-238 ratios via alpha spectrometry ().

Model cumulative radiation dose using ICRP biokinetic models, adjusting for U-234’s higher specific activity ().

Compare DU’s radiotoxicity to natural uranium in cell culture assays, controlling for isotopic composition ().

Q. What are the challenges in stabilizing DU compounds for long-term storage or disposal?

- Methodological Answer :

- Conversion to Stable Oxides : DU hexafluoride (DUF6) is hydrolyzed to UO3 or U3O8, which are less reactive and suitable for encapsulation ().

- Leachability Testing : Use EPA Method 1311 (TCLP) to assess DU oxide stability under landfill conditions ().

- Corrosion Resistance : DU metals require alloying (e.g., with titanium) to mitigate oxidation in humid environments ().

Contradictions and Nuances in Existing Data

- Radioactivity vs. Chemical Toxicity : While DU’s radiological risk is lower than natural uranium (), its chemical toxicity dominates in acute exposure scenarios ().

- Particle Size and Solubility : Fine DU oxide particles (<10 µm) pose inhalation risks but vary in solubility; ceramified DU (from munitions impact) is insoluble and persists in the environment ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.